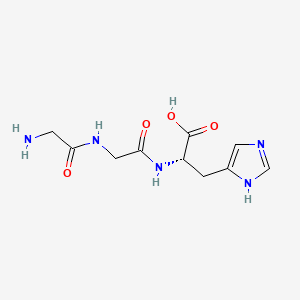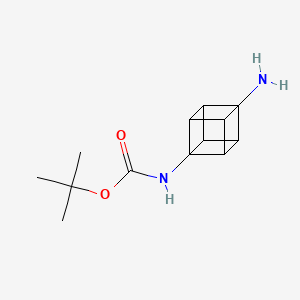
tert-Butyl (4-aminocuban-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-aminocuban-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group attached to a 4-aminocuban-1-yl moiety, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-aminocuban-1-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . The reaction conditions are generally mild, and the process yields high amounts of the desired product.
Industrial Production Methods: Industrial production methods for carbamates, including this compound, often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Industrial processes may also incorporate continuous flow techniques to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-aminocuban-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the aminocuban moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (4-aminocuban-1-yl)carbamate is used as a protecting group for amines during peptide synthesis. Its stability under various conditions makes it an ideal choice for protecting amine functionalities .
Biology: The compound is also utilized in biological research for the synthesis of peptides and proteins. Its ability to protect amine groups without interfering with other functional groups is valuable in complex biological systems.
Medicine: In medicinal chemistry, this compound is employed in the development of pharmaceuticals. It serves as a precursor for the synthesis of drug molecules that require protected amine groups during the synthetic process.
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its role as a protecting group extends to the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-aminocuban-1-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage prevents the amine from participating in unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc protected amines
- Carboxybenzyl (CBz) protected amines
- Fluorenylmethoxycarbonyl (Fmoc) protected amines
Comparison: tert-Butyl (4-aminocuban-1-yl)carbamate is unique due to its cubane structure, which imparts distinct steric and electronic properties. Compared to other carbamates like tert-butyl carbamate and N-Boc protected amines, it offers enhanced stability and selectivity in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(4-aminocuban-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-7-4-8(13)6-9(13)5(7)12(4,6)14/h4-9H,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQEDHWSOZTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
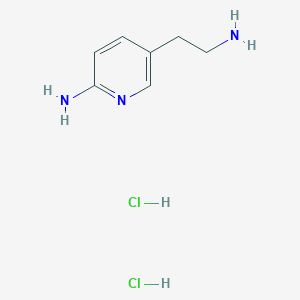
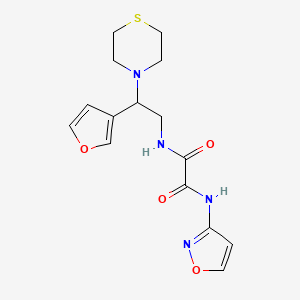
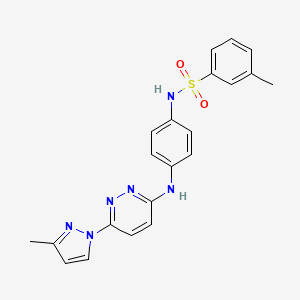
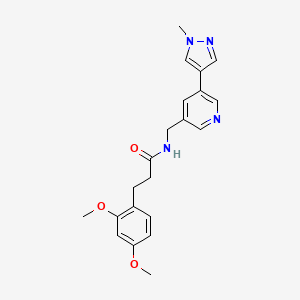
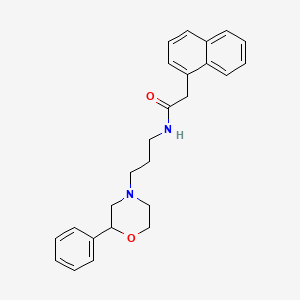
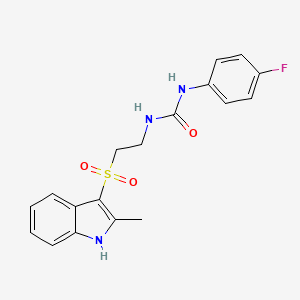
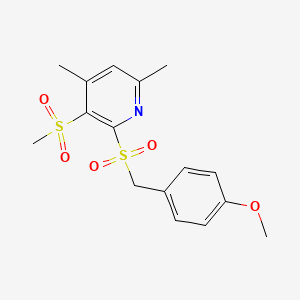
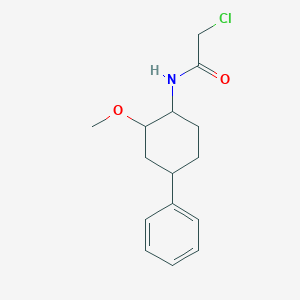


![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)
![3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)
![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)
